8-Hydroxy-6-methylimidazo[1,2-a]pyrazine
Description
8-Hydroxy-6-methylimidazo[1,2-a]pyrazine is a bicyclic heteroaromatic compound featuring a fused imidazole and pyrazine ring system. The 8-hydroxy and 6-methyl groups likely influence hydrogen bonding, solubility, and metabolic stability, making it a candidate for further exploration in drug discovery .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-methyl-7H-imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C7H7N3O/c1-5-4-10-3-2-8-6(10)7(11)9-5/h2-4H,1H3,(H,9,11) |
InChI Key |
XKRIRLKSWNHAHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CN=C2C(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Insights :
- Position 2 Substitutions : Pyridin-4-yl at position 2 enhances CDK9 inhibition by forming hydrogen bonds with Cys106 in the hinge region .
- Position 8 Modifications: Hydroxy or amino groups at position 8 may improve solubility or metabolic stability but require optimization for in vivo efficacy .
- Heterocycle Core : Imidazo[1,2-a]pyrazines exhibit lower MICs compared to imidazo[1,2-c]pyrimidines but are outperformed by nitrogen-deficient analogs like imidazo[1,2-a]pyridines .
Physicochemical Properties
- Vaporization Enthalpy : The parent imidazo[1,2-a]pyrazine exhibits a vaporization enthalpy of 70.7 kJ·mol⁻¹, higher than less polar heterocycles due to dipole-dipole interactions .
- Solubility : Hydroxy groups (e.g., 8-OH) likely enhance aqueous solubility, whereas methyl or halogen substituents increase lipophilicity .
Receptor Affinity and Selectivity
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